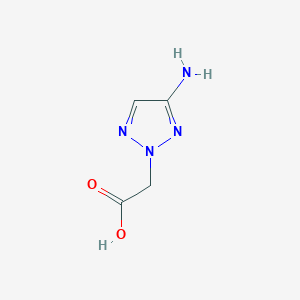

2-(4-amino-2H-1,2,3-triazol-2-yl)aceticacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is a nitrogenous heterocyclic compound with the molecular formula C4H6N4O2 . It has a molecular weight of 142.12 . The IUPAC name for this compound is (4-amino-2H-1,2,3-triazol-2-yl)acetic acid .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process includes the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid consists of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds show versatile biological activities due to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . They are also stable against metabolic degradation .Scientific Research Applications

- Researchers have explored the antimicrobial effects of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid. It may inhibit the growth of bacteria, fungi, or other pathogens. Further studies are needed to understand its mechanism of action and potential clinical applications .

- The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives and evaluated their effects on cancer cell lines. These studies aim to identify compounds with selective cytotoxicity against cancer cells .

- In specific cancer cell lines (such as MCF-7 cells), 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid derivatives have shown promising effects in inducing apoptosis (programmed cell death). Understanding the molecular pathways involved is crucial for therapeutic development .

- The compound’s nitrogen-rich nature makes it interesting for energetic materials research. Derivatives with azido or nitro groups have been synthesized, potentially leading to novel high-energy compounds .

Antimicrobial Properties

Cancer Research

Apoptosis Induction

Energetic Materials

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within cancer cells.

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Similar compounds such as 1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds such as 1,2,4-triazole hybrids have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Action Environment

The reaction of similar compounds has been shown to occur under heating conditions , suggesting that temperature may play a role in the compound’s action.

Future Directions

properties

IUPAC Name |

2-(4-aminotriazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H2,5,7)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOYMXEUDLLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)

![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)

![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2444936.png)

![methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2444937.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)

![N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2444940.png)

![N,4-dimethyl-6-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2444946.png)

![N-(3,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2444949.png)